Welcome to the BenchChem Online Store!
molecular formula C16H12ClNOS B8510688 6-(Benzylthio)-1-chloroisoquinolin-4-ol

6-(Benzylthio)-1-chloroisoquinolin-4-ol

Cat. No. B8510688
M. Wt: 301.8 g/mol
InChI Key: HWBULDQAYUTXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09012443B2

Procedure details

A round-bottom flask was charged with 6-(benzylthio)-1-chloroisoquinolin-4-ol (0.280 g, 0.928 mmol), DCM (8.84 ml), acetic acid (0.221 ml), and water (0.221 ml) to give a thin suspension. The flask was cooled in an ice-bath for 10 min, then sulfuryl chloride (0.226 ml, 2.78 mmol) was added in one portion, leading to a solution. The reaction was stirred for 30 minutes, then warmed to room temperature and stirred for one hour. The reaction was concentrated and purified via column chromatography (40 g silica gel column, gradient elution 0 to 100% EtOAc:Heptane) to afford 1-chloro-4-hydroxyisoquinoline-6-sulfonyl chloride (as a light pink solid. (ESI) 280.1 (M+H)+.
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
8.84 mL
Type
reactant
Reaction Step One
Quantity
0.221 mL
Type
reactant
Reaction Step One
Name
Quantity
0.221 mL
Type
solvent
Reaction Step One
Quantity
0.226 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(S[C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15]([Cl:19])=[N:14][CH:13]=[C:12]2[OH:20])C1C=CC=CC=1.C(Cl)Cl.C(O)(=O)C.[S:28]([Cl:32])(Cl)(=[O:30])=[O:29]>O>[Cl:19][C:15]1[C:16]2[C:11](=[CH:10][C:9]([S:28]([Cl:32])(=[O:30])=[O:29])=[CH:18][CH:17]=2)[C:12]([OH:20])=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1C=C2C(=CN=C(C2=CC1)Cl)O
Name
Quantity
8.84 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.221 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.221 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.226 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a thin suspension
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice-bath for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (40 g silica gel column, gradient elution 0 to 100% EtOAc:Heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C2=CC(=CC=C12)S(=O)(=O)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.